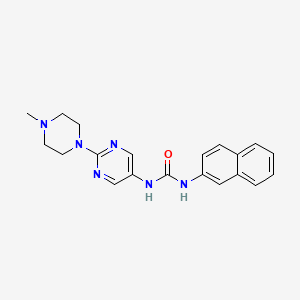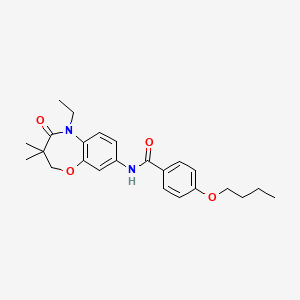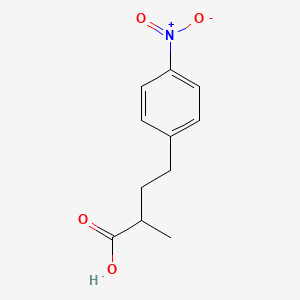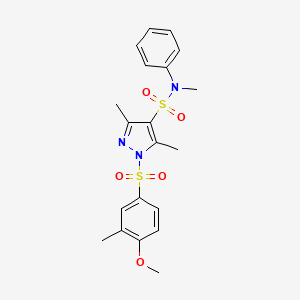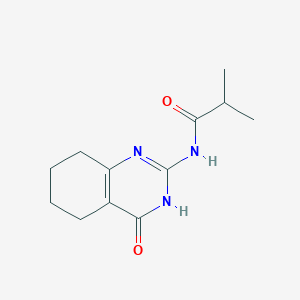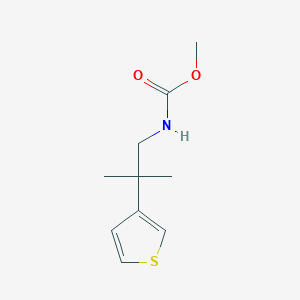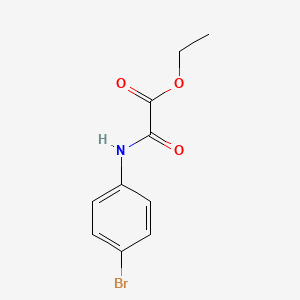
Ethyl (4-Bromoanilino)(Oxo)Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-Bromoanilino)(Oxo)Acetate is an organic compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and an ethyl ester group at the oxoacetate position
准备方法
Ethyl (4-Bromoanilino)(Oxo)Acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl oxalyl monochloride with 4-bromoaniline . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Ethyl (4-Bromoanilino)(Oxo)Acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Reduction Reactions: The compound can be reduced to form different derivatives. For example, the reduction of the ester group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxo derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce alcohols or amines.
科学研究应用
Ethyl (4-Bromoanilino)(Oxo)Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromine atom can serve as a probe in X-ray crystallography studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit antimicrobial or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactivity and functional groups.
作用机制
The mechanism by which Ethyl (4-Bromoanilino)(Oxo)Acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its molecular targets.
相似化合物的比较
Ethyl (4-Bromoanilino)(Oxo)Acetate can be compared with other similar compounds, such as:
Ethyl (4-Fluoroanilino)(Oxo)Acetate: Similar structure but with a fluorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Ethyl (4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy)(Phenyl)Acetate: Contains a chromenyl group, which can lead to different chemical and biological properties.
Ethyl (2-Methyl-5-Nitroanilino)(Oxo)Acetate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its chemical behavior and interactions in various applications.
属性
IUPAC Name |
ethyl 2-(4-bromoanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFLEVLFXJHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663025.png)
![N-[3-(2,2-Dimethylthiomorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2663026.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide](/img/structure/B2663027.png)
![8-(tert-butyl)-N-(2,6-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2663028.png)
![1-[(2-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2663029.png)
![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-ynamide](/img/structure/B2663031.png)
